N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3O5S/c1-16-12(19)13(20)17-7-11-18(4-5-23-11)24(21,22)10-6-8(14)2-3-9(10)15/h2-3,6,11H,4-5,7H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRHOBPCCGBLTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2,5-difluorobenzenesulfonyl chloride with an oxazolidinone derivative under controlled conditions to form the sulfonylated oxazolidinone intermediate. This intermediate is then reacted with N-methylethanediamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfinyl or thiol derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.
Scientific Research Applications
N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzenesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The oxazolidin ring and ethanediamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with agrochemicals and pharmaceuticals, particularly sulfonamide- and oxazolidine-containing derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
- Oxazolidine/Oxazolidinone Core: The target’s oxazolidine ring is structurally analogous to oxadixyl’s oxazolidinone, a motif known for enhancing bioavailability and target engagement in agrochemicals .
- Fluorinated Aryl Groups : The 2,5-difluorophenyl group in the target contrasts with flumetsulam’s 2,6-difluorophenyl substituent. Fluorine atoms improve lipophilicity and metabolic stability, as seen in flumetsulam’s herbicidal activity .
- Sulfonamide vs.
Biological Activity
N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H20F2N4O5S. The compound features an oxazolidine ring, which is significant in medicinal chemistry due to its association with antimicrobial properties. The presence of the difluorobenzenesulfonyl group enhances the compound's lipophilicity and reactivity, making it a candidate for further pharmacological evaluation.
Biological Activity
Antimicrobial Properties:
The oxazolidine moiety is often linked to antimicrobial effects, particularly against gram-positive bacteria. Studies indicate that compounds with similar structural features exhibit potent antibacterial activity. The difluorobenzenesulfonyl group may also contribute to this activity by enhancing binding affinity to bacterial targets.
Enzyme Inhibition:
Research has shown that this compound can inhibit specific enzymes involved in various biological pathways. For example, compounds with sulfonamide groups are known to act as inhibitors of steroid sulfatase (STS), a target in cancer therapy. Molecular modeling studies suggest that this compound could interact with the active site of STS, potentially leading to significant inhibitory effects .
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The difluorobenzenesulfonyl group can form strong interactions within the active sites of these targets, inhibiting their function. The oxazolidin ring and the ethanediamide moiety may enhance the binding affinity and specificity of the compound .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against gram-positive bacteria | |
| Enzyme Inhibition | Inhibits steroid sulfatase | |
| Cancer Cell Lines | Exhibits selective inhibition on ER-positive lines |
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of similar oxazolidine derivatives demonstrated that modifications in the sulfonyl group significantly affected antibacterial activity. Compounds with fluorinated aromatic groups showed enhanced activity against Staphylococcus aureus and Enterococcus faecalis. This suggests that this compound may possess similar or superior antimicrobial properties due to its unique structure .
Case Study: Cancer Therapeutics
In a separate investigation into potential cancer therapeutics, derivatives of sulfonamide compounds were tested against various breast cancer cell lines. The results indicated that certain modifications led to increased potency against estrogen receptor-positive cells. This highlights the potential for this compound to serve as a lead compound in developing novel cancer treatments targeting STS inhibition .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be systematically varied to improve yield?
- Methodology :
- Begin with nucleophilic substitution between a 2,5-difluorobenzenesulfonyl chloride derivative and an oxazolidine precursor. Use polar aprotic solvents (e.g., DMF, acetonitrile) and bases (e.g., K₂CO₃, triethylamine) to facilitate sulfonamide bond formation .
- Optimize by varying temperature (room temp to 80°C), stoichiometry (1:1 to 1:1.5 molar ratios), and reaction time (monitored via TLC). Post-reaction, precipitate the product using ice-water to enhance purity .
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures). Validate purity by HPLC (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodology :
- NMR : Acquire ¹H/¹³C NMR in deuterated DMSO or CDCl₃. Assign peaks using DEPT-135 and HSQC for connectivity analysis. The oxazolidine ring protons (δ 3.5–4.5 ppm) and sulfonamide NH (δ ~10 ppm) are diagnostic .
- X-ray Crystallography : Grow single crystals via slow evaporation (acetone/hexane). Use SHELXL for refinement and ORTEP-3 for visualization. Key metrics: R-factor < 5%, bond length/angle deviations < 0.02 Å/2° .
- Mass Spectrometry : Employ ESI-MS in positive ion mode. Look for [M+H]⁺ and isotopic patterns consistent with fluorine atoms .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodology :
- Assay Replication : Perform dose-response curves (3+ replicates) under standardized conditions (pH, temperature, cell line passage number). Use internal controls (e.g., known inhibitors) to validate assay reliability .
- Off-Target Profiling : Screen against related enzymes (e.g., kinase panels) via high-throughput assays. Apply statistical tools (e.g., ANOVA, Tukey’s test) to distinguish selective vs. nonspecific effects .
- Solubility/Permeability Testing : Measure logP (HPLC) and PAMPA permeability. Low solubility (logP > 3) may artifactually reduce activity in cell-based assays; use co-solvents (e.g., DMSO ≤ 0.1%) .
Q. What computational strategies predict binding interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite. Prepare the protein (PDB ID) by removing water/ions, adding hydrogens, and defining the active site (e.g., ATP-binding pocket). Dock flexible ligand conformers; prioritize poses with hydrogen bonds to sulfonamide oxygen and fluorophenyl π-stacking .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Calculate RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine position, oxazolidine ring size) with bioactivity data. Use Random Forest or PLS regression for predictive models .
Q. How can green chemistry principles be integrated into the synthesis and analysis of this compound?
- Methodology :
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower environmental impact. Test eutectic solvents (e.g., choline chloride/urea) for sulfonylation steps .
- Atom Economy : Optimize stoichiometry to minimize waste. For example, use catalytic TsOH instead of excess acid in cyclization steps .
- Analytical Greenness : Replace halogenated solvents in HPLC with ethanol/water gradients. Validate via EPA’s DOZN™ tool for sustainability metrics .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic vs. solution-phase structural data?
- Methodology :
- Compare X-ray (solid-state) and NMR (solution) conformers. If oxazolidine ring puckering differs, perform variable-temperature NMR to assess flexibility. Use DFT calculations (Gaussian) to model low-energy conformers .
- Investigate solvent effects: Crystallize in multiple solvents (e.g., DMSO vs. methanol) to identify polymorph-dependent activity .
Experimental Design
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetic profile?
- Methodology :
- In Vitro : Use Caco-2 cells for permeability, human liver microsomes for metabolic stability (CYP450 inhibition). Measure plasma protein binding (equilibrium dialysis) .
- In Vivo : Administer to rodents (IV/PO) for bioavailability (AUC₀–24). Collect plasma samples, extract via SPE, and quantify via LC-MS/MS. Apply non-compartmental analysis (WinNonlin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
